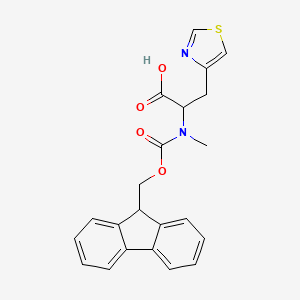

(S)-a-(Fmoc-N-methyl-amino)-4-thiazolepropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

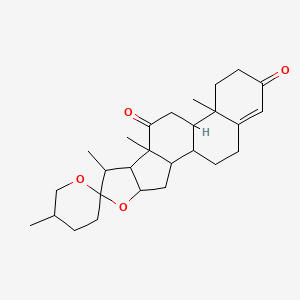

(S)-α-(Fmoc-N-methylamino)-4-thiazolpropansäure ist eine synthetische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung ist durch das Vorhandensein eines Thiazolrings, einer Fluorengruppe und einer Propansäureeinheit gekennzeichnet, was sie zu einem vielseitigen Molekül für Forschungs- und industrielle Anwendungen macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (S)-α-(Fmoc-N-methylamino)-4-thiazolpropansäure umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Thiazolrings, die Einführung der Fmoc (Fluorenylmethyloxycarbonyl)-Schutzgruppe und die Einarbeitung der N-Methylamino-Gruppe. Die Reaktionsbedingungen umfassen häufig die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturkontrollen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von (S)-α-(Fmoc-N-methylamino)-4-thiazolpropansäure große Synthesetechniken wie Durchflussreaktoren und automatisierte Syntheseplattformen umfassen. Diese Methoden ermöglichen eine effiziente und kostengünstige Produktion der Verbindung bei gleichzeitiger Einhaltung strenger Qualitätskontrollmaßnahmen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-a-(Fmoc-N-methyl-amino)-4-thiazolepropanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the Fmoc (fluorenylmethyloxycarbonyl) protecting group, and the incorporation of the N-methyl-amino group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and cost-effective production of the compound while maintaining stringent quality control measures.

Analyse Chemischer Reaktionen

Reaktionstypen

(S)-α-(Fmoc-N-methylamino)-4-thiazolpropansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thiazolring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um den Thiazolring oder die Fmoc-Gruppe zu modifizieren.

Substitution: Die Fmoc-Gruppe kann durch andere Schutzgruppen oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, inerte Atmosphären und spezifische Lösungsmittel, um die gewünschten Transformationen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation des Thiazolrings Sulfoxide oder Sulfone ergeben, während die Substitution der Fmoc-Gruppe zu verschiedenen funktionalisierten Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

(S)-α-(Fmoc-N-methylamino)-4-thiazolpropansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Wird in der Untersuchung von Enzymmechanismen und Protein-Ligand-Wechselwirkungen eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung untersucht.

Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (S)-α-(Fmoc-N-methylamino)-4-thiazolpropansäure umfasst seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Ziele und Signalwege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wissenschaftliche Forschungsanwendungen

(S)-a-(Fmoc-N-methyl-amino)-4-thiazolepropanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-a-(Fmoc-N-methyl-amino)-4-thiazolepropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (S)-2-(N-Fmoc-N-methylamino)-2-cyclopentylessigsäure

- (S)-2-(N-Fmoc-N-methylamino)-2-cyclopentylglycin

Einzigartigkeit

(S)-α-(Fmoc-N-methylamino)-4-thiazolpropansäure ist aufgrund ihres Thiazolrings einzigartig, der im Vergleich zu anderen ähnlichen Verbindungen besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Fmoc-Gruppe ermöglicht auch eine einfache Modifikation und Funktionalisierung, was sie zu einem vielseitigen Werkzeug in verschiedenen Forschungs- und industriellen Anwendungen macht.

Eigenschaften

Molekularformel |

C22H20N2O4S |

|---|---|

Molekulargewicht |

408.5 g/mol |

IUPAC-Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1,3-thiazol-4-yl)propanoic acid |

InChI |

InChI=1S/C22H20N2O4S/c1-24(20(21(25)26)10-14-12-29-13-23-14)22(27)28-11-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,12-13,19-20H,10-11H2,1H3,(H,25,26) |

InChI-Schlüssel |

WNURNGNZUJQTEL-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C(CC1=CSC=N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)

![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)

![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)

![3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)

![(3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B12303374.png)

![[(E)-octadec-9-enyl]azanium;iodide](/img/structure/B12303380.png)

![10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12303397.png)